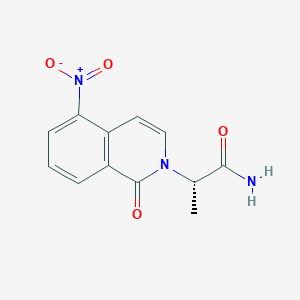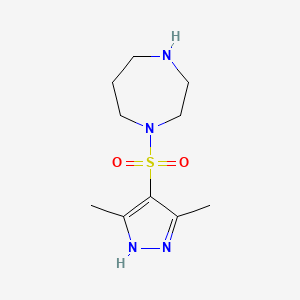
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: They are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-5-yl)benzoic Acid: Another indole derivative with similar structural features.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Contains an indole moiety and exhibits similar biological activities.
Uniqueness
3-(5,6-dimethyl-1H-indol-2-yl)benzoic Acid is unique due to the presence of dimethyl groups on the indole ring, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacological properties.
Propriétés
Numéro CAS |
835594-99-5 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-(5,6-dimethyl-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO2/c1-10-6-14-9-16(18-15(14)7-11(10)2)12-4-3-5-13(8-12)17(19)20/h3-9,18H,1-2H3,(H,19,20) |
Clé InChI |
KWDOYXXSIIZIQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)NC(=C2)C3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)




![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)


![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)
